molecular formula C12H16Cl2N2O3S B12479123 2-[N-(2,5-Dichlorophenyl)methanesulfonamido]-N,N-dimethylpropanamide

2-[N-(2,5-Dichlorophenyl)methanesulfonamido]-N,N-dimethylpropanamide

Cat. No.: B12479123
M. Wt: 339.2 g/mol
InChI Key: XAJATQNCXGPJGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[N-(2,5-Dichlorophenyl)methanesulfonamido]-N,N-dimethylpropanamide is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by the presence of a dichlorophenyl group, a methanesulfonamido group, and a dimethylpropanamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(2,5-Dichlorophenyl)methanesulfonamido]-N,N-dimethylpropanamide typically involves the reaction of 2,5-dichloroaniline with methanesulfonyl chloride to form the intermediate 2,5-dichlorophenylmethanesulfonamide. This intermediate is then reacted with N,N-dimethylpropanamide under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[N-(2,5-Dichlorophenyl)methanesulfonamido]-N,N-dimethylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonamido group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

2-[N-(2,5-Dichlorophenyl)methanesulfonamido]-N,N-dimethylpropanamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[N-(2,5-Dichlorophenyl)methanesulfonamido]-N,N-dimethylpropanamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[N-(2,4-Dichlorophenyl)methanesulfonamido]-N-methyl-N-phenylacetamide
  • 2-[N-(2,5-Dichlorophenyl)methanesulfonamido]-N-[2-(trifluoromethyl)phenyl]acetamide
  • 2-[N-(2,5-Dichlorophenyl)methanesulfonamido]-N-[(2-ethoxyphenyl)methyl]acetamide

Uniqueness

2-[N-(2,5-Dichlorophenyl)methanesulfonamido]-N,N-dimethylpropanamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H16Cl2N2O3S

Molecular Weight

339.2 g/mol

IUPAC Name

2-(2,5-dichloro-N-methylsulfonylanilino)-N,N-dimethylpropanamide

InChI

InChI=1S/C12H16Cl2N2O3S/c1-8(12(17)15(2)3)16(20(4,18)19)11-7-9(13)5-6-10(11)14/h5-8H,1-4H3

InChI Key

XAJATQNCXGPJGM-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N(C)C)N(C1=C(C=CC(=C1)Cl)Cl)S(=O)(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.